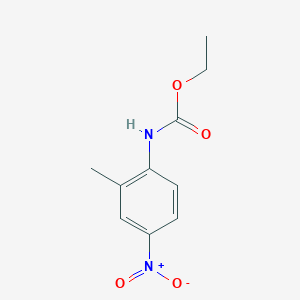

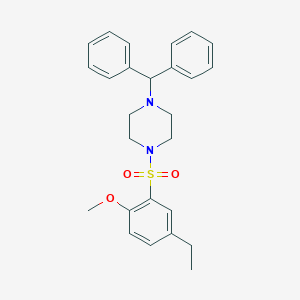

Ethyl 2-methyl-4-nitrophenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methyl-4-nitrophenylcarbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and commonly used to control pests in agriculture, forestry, and public health.

Mecanismo De Acción

Ethyl 2-methyl-4-nitrophenylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the normal functioning of the nervous system. By inhibiting this enzyme, carbaryl disrupts the transmission of nerve impulses, leading to paralysis and death of the insect.

Biochemical and physiological effects:

This compound has been shown to have a broad range of effects on non-target organisms, including mammals, birds, fish, and invertebrates. In mammals, carbaryl can cause cholinergic symptoms such as salivation, lacrimation, urination, and defecation. It can also affect the liver, kidneys, and nervous system. In birds, carbaryl can cause reduced egg production, decreased hatching success, and decreased survival of young. In fish, carbaryl can cause reduced growth, decreased reproductive success, and changes in behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 2-methyl-4-nitrophenylcarbamate is commonly used in laboratory experiments due to its effectiveness in controlling pests and its well-established mechanism of action. However, its use is limited by its toxicity to non-target organisms and the potential for environmental contamination. Researchers must take precautions to minimize exposure to carbaryl and ensure that it is used in a safe and responsible manner.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into carbaryl. These include:

1. Development of safer and more effective insecticides that can replace carbaryl in agricultural and public health applications.

2. Evaluation of the long-term effects of carbaryl exposure on non-target organisms, including the potential for chronic toxicity and cumulative effects.

3. Investigation of the potential for carbaryl to act as an endocrine disruptor and its effects on reproductive health in mammals and fish.

4. Development of new methods for monitoring carbaryl contamination in the environment and assessing its impact on ecosystems.

5. Exploration of the potential for carbaryl to be used as a tool for studying the nervous system and developing new treatments for neurological disorders.

Métodos De Síntesis

Ethyl 2-methyl-4-nitrophenylcarbamate is synthesized by reacting methyl isocyanate with 2-methyl-4-nitrophenol in the presence of ethyl alcohol. The reaction produces this compound, which is then purified to obtain the final product.

Aplicaciones Científicas De Investigación

Ethyl 2-methyl-4-nitrophenylcarbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to evaluate its effectiveness in controlling pests and its impact on the environment. This compound has also been used as a model compound to study the mechanism of action of carbamate insecticides.

Propiedades

IUPAC Name |

ethyl N-(2-methyl-4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-5-4-8(12(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDHLUMTUJWRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)

![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)

![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)

![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)

![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)

![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)